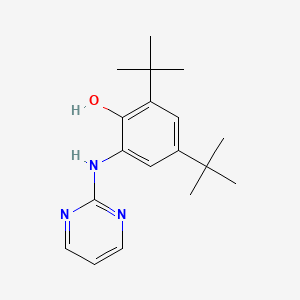![molecular formula C19H18N2O4S B11495923 methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11495923.png)
methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-b]pyran core structure, which is a fused ring system containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a cyanoacetamide derivative with an aromatic aldehyde in the presence of a base such as potassium carbonate. This is followed by cyclization and subsequent functional group modifications to introduce the amino, cyano, and ethoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism by which methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate: This compound shares a similar pyran core but differs in the substituents attached to the ring system.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another related compound with a thiophene ring instead of a thieno[3,2-b]pyran core.
Uniqueness
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and the thieno[3,2-b]pyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-24-12-7-5-11(6-8-12)15-13(9-20)18(21)25-16-14(19(22)23-3)10(2)26-17(15)16/h5-8,15H,4,21H2,1-3H3 |
InChI-Schlüssel |
UCJMATVRFJQAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2SC(=C3C(=O)OC)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-methyl-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495846.png)
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11495851.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11495857.png)
![1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11495860.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide](/img/structure/B11495866.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-piperidino-1-ethanone](/img/structure/B11495878.png)
![7-[4-methoxy-3-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495883.png)
![1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B11495892.png)
![7,7-dimethyl-5-(5-nitrofuran-2-yl)-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11495900.png)

![2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B11495928.png)

![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11495941.png)
![1,2,4-Oxadiazole, 3-phenyl-5-[[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl]-](/img/structure/B11495942.png)
